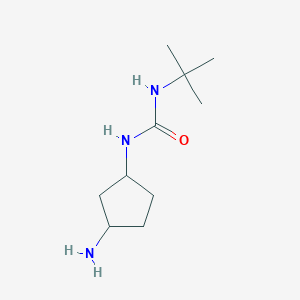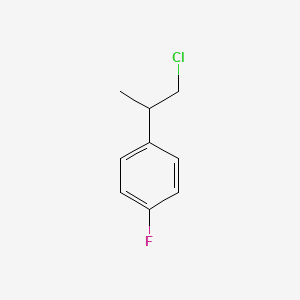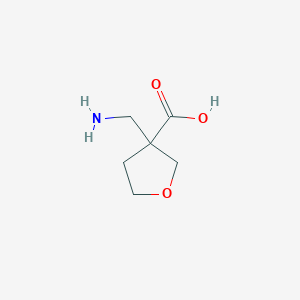
3-(Aminomethyl)oxolane-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Aminomethyl)oxolane-3-carboxylic acid is an organic compound with the molecular formula C₆H₁₁NO₃ It is a derivative of oxolane, featuring an aminomethyl group and a carboxylic acid group attached to the oxolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)oxolane-3-carboxylic acid typically involves the ring-opening reaction of oxirane by carboxylic acid, initiated by a tertiary amine. The reaction proceeds through a series of parallel consecutive stages, including the quaternization of the tertiary amine by activated oxirane and the participation of the carboxylate anion in the ring-opening of both nonactivated and activated oxirane . The reaction conditions usually involve temperatures ranging from 323 to 353 K, with the presence of tertiary amines to decrease the curing temperature and affect the regiocontrol of the ring cleavage .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Aminomethyl)oxolane-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Oxo derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(Aminomethyl)oxolane-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.
Industry: It may be used in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of 3-(Aminomethyl)oxolane-3-carboxylic acid involves its interaction with molecular targets through its functional groups. The aminomethyl group can form hydrogen bonds and participate in nucleophilic attacks, while the carboxylic acid group can engage in acid-base reactions. These interactions can affect various biochemical pathways and molecular targets, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Aminomethyl)oxolane-3-carboxylic acid hydrochloride: A similar compound with a hydrochloride salt form.
3-(Aminomethyl)tetrahydrofuran-3-carboxylic acid: Another derivative of oxolane with similar functional groups.
Uniqueness
3-(Aminomethyl)oxolane-3-carboxylic acid is unique due to its specific arrangement of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound for various applications in scientific research and industry.
Eigenschaften
Molekularformel |
C6H11NO3 |
|---|---|
Molekulargewicht |
145.16 g/mol |
IUPAC-Name |
3-(aminomethyl)oxolane-3-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c7-3-6(5(8)9)1-2-10-4-6/h1-4,7H2,(H,8,9) |
InChI-Schlüssel |
UCRCEFMAZAMBGX-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC1(CN)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


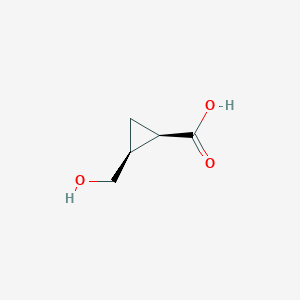
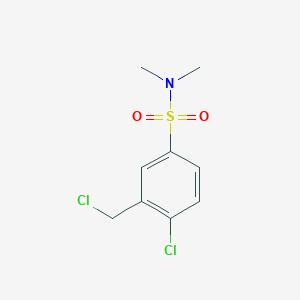
![Methyl 2-[4-(3-fluorophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate](/img/structure/B13202544.png)
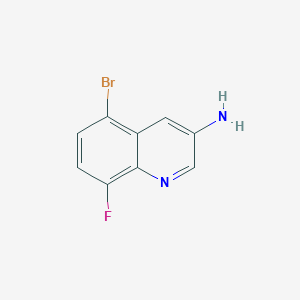
![Methyl (3S)-2-aza-5-silaspiro[4.4]nonane-3-carboxylate](/img/structure/B13202561.png)
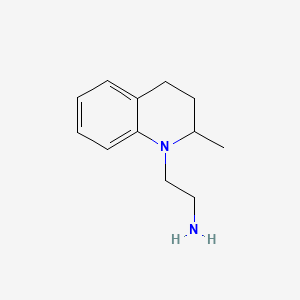
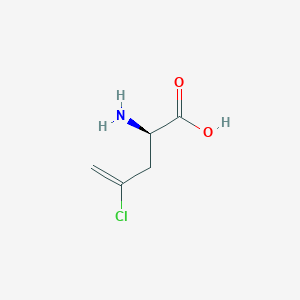

![2-[2-(Propan-2-yl)-1,3-oxazol-5-yl]acetic acid](/img/structure/B13202584.png)
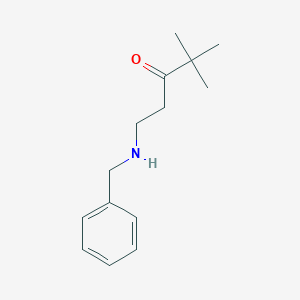
![1-Methyl-1H-pyrazolo[4,3-B]pyridine-6-carbaldehyde](/img/structure/B13202603.png)
![3-[1-(2-Fluoro-3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13202606.png)
